

An In-depth Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Isopropoxy-4-methoxyphenylboronic acid
Cat. No.:	B1312902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 516465-82-0

This technical guide provides a comprehensive overview of **3-Isopropoxy-4-methoxyphenylboronic acid**, a valuable building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical properties, safety information, and potential applications, with a focus on its role in cross-coupling reactions.

Chemical and Physical Properties

3-Isopropoxy-4-methoxyphenylboronic acid, with the CAS number 516465-82-0, is an organoboron compound featuring an isopropoxy and a methoxy group on the phenyl ring.^[1] These functional groups influence the molecule's reactivity and solubility, making it a versatile reagent in various chemical transformations. While detailed experimental data is limited in publicly available literature, a summary of its key properties is presented below.

Table 1: Physicochemical Properties of **3-Isopropoxy-4-methoxyphenylboronic acid**

Property	Value	Source
CAS Number	516465-82-0	P&S Chemicals
IUPAC Name	(3-Isopropoxy-4-methoxyphenyl)boronic acid	P&S Chemicals
Molecular Formula	C ₁₀ H ₁₅ BO ₄	P&S Chemicals[1]
Molecular Weight	210.03 g/mol	AKSci
Appearance	Powder or liquid	Amadis Chemical[2]
Purity	≥ 95%	AKSci[3]
Density (Predicted)	1.13 ± 0.1 g/cm ³	Guidechem[4]
Boiling Point (Predicted)	352.7 ± 52.0 °C	Guidechem[4]
pKa (Predicted)	8.62 ± 0.10	Guidechem[4]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **3-Isopropoxy-4-methoxyphenylboronic acid** are not readily available in peer-reviewed literature, the general synthesis of arylboronic acids is well-established. A common method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

The primary utility of **3-Isopropoxy-4-methoxyphenylboronic acid** lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Boronic acids are valued in medicinal chemistry for their stability, low toxicity, and ease of synthesis.[5] The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, essential for the construction of complex molecular scaffolds found in many pharmaceutical agents.

Applications in Drug Discovery and Development

Arylboronic acids are crucial building blocks in the synthesis of a wide array of biologically active compounds.[5] The isopropoxy and methoxy substituents on the phenyl ring of this particular reagent can modulate the pharmacokinetic and pharmacodynamic properties of the

final compounds. These groups can influence factors such as solubility, metabolic stability, and receptor binding affinity.

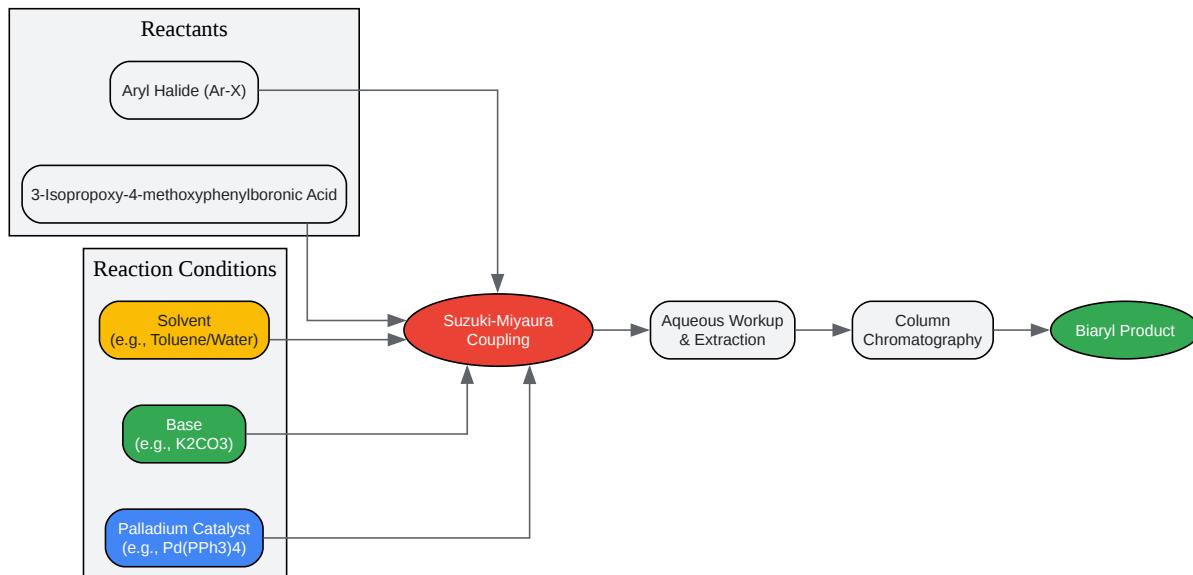
While specific examples of drug candidates synthesized using **3-Isopropoxy-4-methoxyphenylboronic acid** are not prominent in the public domain, its structural motif is relevant to the design of inhibitors for various enzymes and receptors. The general class of substituted phenylboronic acids has been instrumental in the development of therapeutics.^[5]

Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like **3-Isopropoxy-4-methoxyphenylboronic acid**. Researchers should note that reaction conditions such as the choice of catalyst, base, solvent, and temperature need to be optimized for specific substrates.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of an aryl halide with **3-Isopropoxy-4-methoxyphenylboronic acid**.

Materials:


- **3-Isopropoxy-4-methoxyphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF, with water)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a reaction vessel, combine **3-Isopropoxy-4-methoxyphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

- Add the palladium catalyst (typically 1-5 mol%).
- The vessel is evacuated and backfilled with an inert gas several times.
- Add the degassed solvent(s) to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

[Click to download full resolution via product page](#)

Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Isopropoxy-4-methoxyphenylboronic acid** is not widely available, general safety precautions for boronic acids should be followed. Boronic acids can be irritating to the skin, eyes, and respiratory system.[6]

Table 2: General Safety and Handling Precautions

Precaution	Recommendation
Personal Protective Equipment (PPE)	Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling	Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage	Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid (Eyes)	In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
First Aid (Skin)	In case of skin contact, wash with plenty of soap and water.
First Aid (Inhalation)	If inhaled, remove the person to fresh air and keep comfortable for breathing.

Conclusion

3-Isopropoxy-4-methoxyphenylboronic acid is a valuable reagent for organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry is underscored by the importance of boronic acids as key building blocks in drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a foundational understanding of its properties and potential applications based on available information and the well-established chemistry of arylboronic acids. Further research into the specific applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. (3-Isopropoxy-4-methoxyphenyl)boronic acid, CasNo.516465-82-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 516465-82-0 3-Isopropoxy-4-methoxyphenylboronic acid AKSci X0879 [aksci.com]
- 4. Page loading... [guidechem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312902#3-isopropoxy-4-methoxyphenylboronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com